molecular formula C21H13N3O2S B12483100 4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile

4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile

Cat. No.: B12483100
M. Wt: 371.4 g/mol
InChI Key: BIEGBYKJUKRJHB-UHFFFAOYSA-N
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Description

4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety with a thienopyridine core, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile typically involves multiple steps, starting with the preparation of the thienopyridine core. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the amino group at the 3-position of the thienopyridine ring . The benzodioxole moiety is then introduced through a copper-catalyzed coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for coupling reactions, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile is unique due to its combination of the benzodioxole moiety with a thienopyridine core, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C21H13N3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

4-[3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile

InChI

InChI=1S/C21H13N3O2S/c22-10-12-1-3-13(4-2-12)20-19(23)15-6-7-16(24-21(15)27-20)14-5-8-17-18(9-14)26-11-25-17/h1-9H,11,23H2

InChI Key

BIEGBYKJUKRJHB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C(=C(S4)C5=CC=C(C=C5)C#N)N

Origin of Product

United States

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